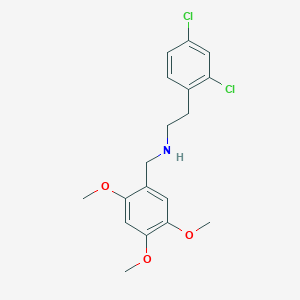

N-(2,4-DICHLOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE

Description

N-(2,4-Dichlorophenethyl)-N-(2,4,5-Trimethoxybenzyl)amine is a secondary amine featuring two aromatic substituents: a 2,4-dichlorophenethyl group and a 2,4,5-trimethoxybenzyl group. Its molecular formula is C₁₈H₂₁Cl₂NO₃, with a molecular weight of 370.26 g/mol.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2NO3/c1-22-16-10-18(24-3)17(23-2)8-13(16)11-21-7-6-12-4-5-14(19)9-15(12)20/h4-5,8-10,21H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYNOYJJJXHKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNCCC2=C(C=C(C=C2)Cl)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the reaction of 2,4-dichlorophenethylamine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Agrochemicals

The dichlorophenethyl moiety shares similarities with synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) (Fig. 1, ). However, key differences include:

- Functional groups : The target compound’s amine group contrasts with the carboxylic acid moiety in auxins, altering ionization and solubility.

- Substituent positions: The 2,4-dichloro and 2,4,5-trimethoxy patterns differ from auxins’ chlorophenoxy or trichlorophenoxy groups.

Table 1: Comparison of Key Features

Electronic and Physicochemical Properties

- Methoxy groups : The 2,4,5-trimethoxybenzyl group may engage in hydrogen bonding or π-stacking interactions, unlike the purely chlorinated auxins.

- Ionization : The amine group (pKa ~9–10) remains protonated at physiological pH, contrasting with auxins’ anionic carboxylates, which could influence subcellular targeting.

Biological Activity

N-(2,4-Dichlorophenethyl)-N-(2,4,5-trimethoxybenzyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial and actoprotective activities.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a dichlorophenethyl group and a trimethoxybenzyl moiety, which may contribute to its biological activities.

Antibacterial Activity

Research has indicated that related compounds in the same structural class exhibit significant antibacterial properties. For instance, studies on similar amine derivatives have shown promising results against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

- Case Study : A study published in PubMed evaluated the antibacterial activity of related compounds, demonstrating effectiveness against Gram-positive bacteria. The results suggested that modifications in the amine structure could enhance potency .

Actoprotective Activity

Recent investigations into the actoprotective effects of structurally similar compounds have shown that they can significantly improve physical performance under stress conditions.

- Case Study : In an experimental study involving mice subjected to acute fatigue, a compound structurally similar to this compound was administered at a dosage of 2 mg/kg intraperitoneally. The treated group exhibited a 68% increase in running distance compared to controls, suggesting notable actoprotective properties .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Actoprotective Mechanism : Enhancement of mitochondrial function and reduction of oxidative stress during physical exertion.

Data Summary

Q & A

Q. How should researchers design dose-response studies for this compound?

- Protocol :

Use logarithmic concentration ranges (0.1–100 µM) to capture full efficacy-to-toxicity profiles.

Include positive controls (e.g., clozapine for 5-HT₂A assays) .

Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.